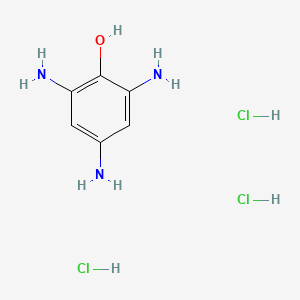

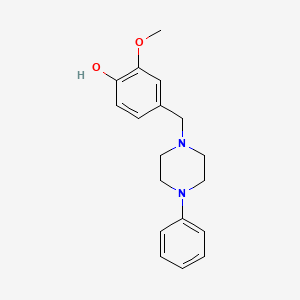

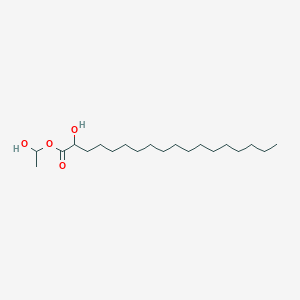

![molecular formula C17H12S B1617098 Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- CAS No. 24964-07-6](/img/structure/B1617098.png)

Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-

Overview

Description

“Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-” is an organic compound with the molecular formula C17H12S . It is a derivative of benzothiophene, which is an aromatic organic compound .

Molecular Structure Analysis

The molecular structure of “Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-” can be represented by the InChI string: InChI=1S/C17H12S/c1-11-6-7-12-9-15-14-4-2-3-5-16(14)18-17(15)10-13(12)8-11/h2-10H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

“Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-” is a solid and usually appears as pale yellow crystals . It is almost insoluble in water but soluble in organic solvents such as toluene and dichloromethane .Scientific Research Applications

Chemical Properties and Reactions

Benzo[b]naphtho[2,3-d]thiophene and its derivatives, including 8-methyl-, are known for their unique chemical properties. One study highlights a convenient route for the synthesis of substituted naphtho[b]thiophenes, demonstrating the chemical versatility of these compounds (Dixit & Goel, 2006). Another research indicates the generation and reactions of dihydro-bis-(methylene)thiophenes, including benzo derivatives, underscoring the potential for polymerization and electrocyclization reactions (Chauhan et al., 1988).

Organic Field-Effect Transistor Applications

Benzo[b]naphtho[2,3-d]thiophene derivatives have been evaluated for use in organic field-effect transistors (OFETs). One study synthesized π-extended thienoacenes with internal thieno[3,2-b]thiophene substructures, which included benzo[b]naphtho[2,3-d]thiophene derivatives, for potential OFET applications (Yamamoto et al., 2012).

Microbial Metabolism and Transformation

Benzo[b]naphtho[2,3-d]thiophene has been studied in the context of microbial metabolism and transformation. Research on the microbial transformation of benzothiophenes by Sphingomonas sp. strain XLDN2-5 demonstrated the formation of benzo[b]naphtho[1,2-d]thiophene among other compounds, illustrating the biological interactions of these compounds (Gai et al., 2008).

Synthetic Applications

The compound has also been utilized in synthetic chemistry. For instance, a study discusses the synthesis of the monomethyl isomers of benzo[b]naphth[2,1‐d]thiophene, which includes methodologies relevant to the 8-methyl derivative (Tominaga et al., 1982).

Crystal Structure Analysis

In addition, the crystal structure of derivatives of benzo[b]naphtho[2,3-d]thiophene has been analyzed, providing insights into the molecular configuration and potential applications in material science (Gopinath et al., 2016).

Safety and Hazards

Future Directions

The future directions for “Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-” could involve further exploration of its photophysical properties. A series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides have shown excellent fluorescence characteristics both in solution and in the solid state , suggesting potential applications in optoelectronic devices.

Properties

IUPAC Name |

8-methylnaphtho[2,3-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12S/c1-11-6-7-12-9-15-14-4-2-3-5-16(14)18-17(15)10-13(12)8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDCOIWBTWIVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179675 | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24964-07-6 | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

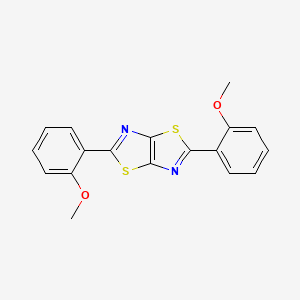

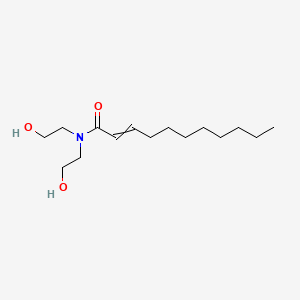

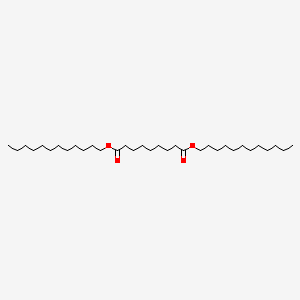

![N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine](/img/structure/B1617020.png)

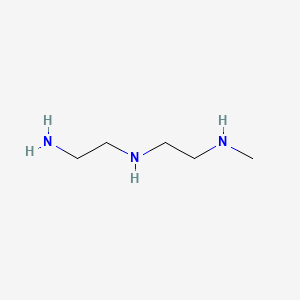

![2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester](/img/structure/B1617021.png)

![N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1617034.png)